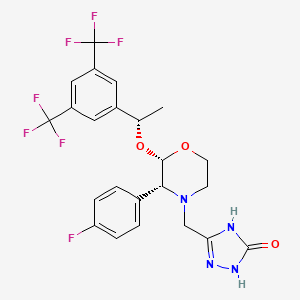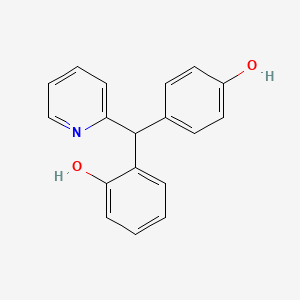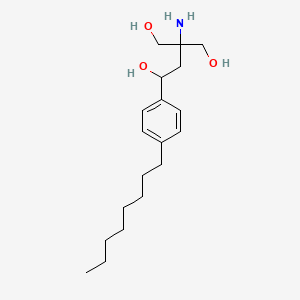
3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol
Overview
Description
3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol is an organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a phenyl group substituted with an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol can be achieved through multi-step organic synthesis. A possible route might involve the following steps:
Formation of the Phenyl Substituent: Starting with a benzene derivative, an octyl group can be introduced via Friedel-Crafts alkylation.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction.
Formation of the Butane Backbone: The butane backbone can be constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Hydroxymethylation: The hydroxymethyl group can be introduced through formaldehyde addition under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biochemical pathways involving amino and hydroxymethyl groups.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(hydroxymethyl)-1-phenylbutane-1,4-diol: Lacks the octyl substituent, which may affect its solubility and biological activity.
3-Amino-3-(hydroxymethyl)-1-(4-methylphenyl)butane-1,4-diol: Contains a methyl group instead of an octyl group, leading to different chemical properties.
Uniqueness
The presence of the octyl group in 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol imparts unique hydrophobic characteristics, which can influence its solubility, reactivity, and interactions with biological molecules.
Properties
IUPAC Name |
3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22/h9-12,18,21-23H,2-8,13-15,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWPVJOPHSHKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


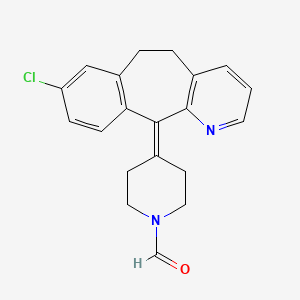
![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)
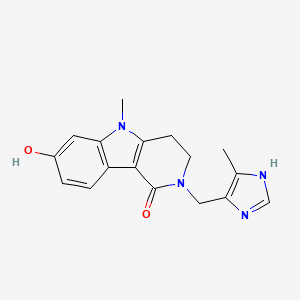
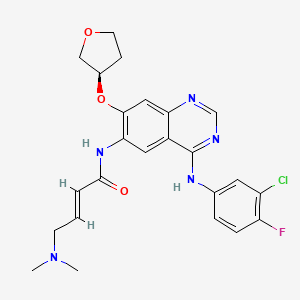
![(3S,6S)-6-[2-[[(2S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B601764.png)
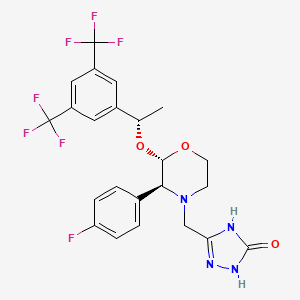
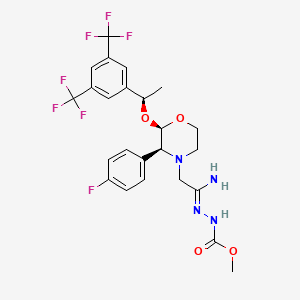
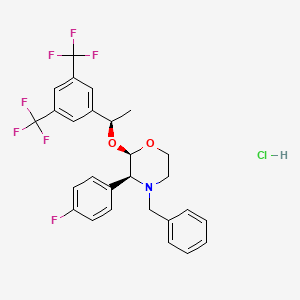
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
